Bromo-PEG5-Azide
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Overview
Description
Bromo-PEG5-Azide: is a compound that contains a bromide group and a terminal azide group. The bromide group is a very good leaving group for nucleophilic reactions, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The PEG5 spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
Bromo-PEG5-Azide is a click chemistry reagent . It primarily targets molecules containing Alkyne groups, DBCO, or BCN groups . These targets play a crucial role in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The downstream effect of this interaction is the selective degradation of target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage . This occurs through a click chemistry reaction involving the Azide group in this compound and Alkyne, DBCO, or BCN groups in the target molecules . This reaction is crucial in the synthesis of PROTACs , which are used to selectively degrade target proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This could potentially enhance its efficacy in biological systems.
Biochemical Analysis
Biochemical Properties
Bromo-PEG5-Azide plays a significant role in biochemical reactions due to its ability to undergo Click Chemistry . This property allows it to interact with various biomolecules, including enzymes and proteins, that contain alkyne, BCN, or DBCO groups . The nature of these interactions is characterized by the formation of a stable triazole linkage .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the formation of PROTACs . PROTACs are molecules that can degrade target proteins selectively, exploiting the intracellular ubiquitin-proteasome system . Therefore, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This property allows it to bind to biomolecules containing alkyne, BCN, or DBCO groups . These binding interactions can lead to changes in gene expression and can result in the activation or inhibition of enzymes .
Metabolic Pathways
This compound is involved in the formation of PROTACs, which exploit the intracellular ubiquitin-proteasome system
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG5-Azide is typically synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide functional groups. The process generally involves the following steps:
Activation of PEG: PEG is first activated by reacting with a brominating agent to introduce a bromide group.
Azidation: The brominated PEG is then reacted with sodium azide (NaN3) to replace the bromide group with an azide group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade brominating agents to activate PEG.
Azidation: Conducting the azidation reaction in large reactors with controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG5-Azide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as thiols and amines.
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and thiols. Reactions are typically conducted in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Click Chemistry: Copper(I) catalysts are used for CuAAC reactions, while DBCO or BCN are used for SPAAC reactions
Major Products:
Nucleophilic Substitution: Products include azido-PEG derivatives and thiol-PEG derivatives.
Click Chemistry: Products include triazole-linked PEG derivatives
Scientific Research Applications
Chemistry: Bromo-PEG5-Azide is widely used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras) and other bioconjugates .
Biology: In biological research, this compound is used for labeling and imaging studies. The azide group allows for the selective attachment of fluorescent probes and other tags via Click Chemistry .
Medicine: this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also employed in the development of targeted therapies, such as antibody-drug conjugates .
Industry: In industrial applications, this compound is used in the production of functionalized polymers and materials with specific properties, such as increased hydrophilicity and biocompatibility .
Comparison with Similar Compounds
Azido-PEG5-Azide: Contains two azide groups, allowing for dual functionalization.
Bromo-PEG5-Alcohol: Contains a bromide group and a hydroxyl group, used for different types of conjugation reactions.
Bromo-PEG5-Amine: Contains a bromide group and an amine group, used for amide bond formation
Uniqueness: Bromo-PEG5-Azide is unique due to its combination of a bromide group and an azide group, allowing for versatile chemical modifications. The PEG5 spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOVCBYDDDWFOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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